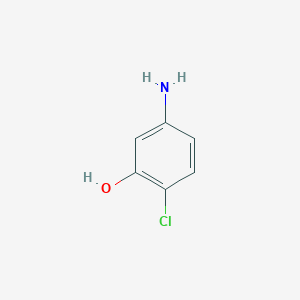

2-Chloro-5-aminophenol

Description

Structure

3D Structure

Properties

IUPAC Name |

5-amino-2-chlorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO/c7-5-2-1-4(8)3-6(5)9/h1-3,9H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSCNCRWPXOTDDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1073369 | |

| Record name | Phenol, 5-amino-2-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1073369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6358-06-1 | |

| Record name | 5-Amino-2-chlorophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6358-06-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 5-amino-2-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006358061 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 5-amino-2-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1073369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-amino-2-chlorophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physicochemical Profiling and Synthetic Utility of 2-Chloro-5-aminophenol

Technical Monograph | CAS: 6358-06-1

Executive Summary

2-Chloro-5-aminophenol (IUPAC: 5-Amino-2-chlorophenol) is a disubstituted benzene derivative characterized by the presence of a phenolic hydroxyl group at position 1, a chlorine atom at position 2, and an amine group at position 5.[1][2][3][4][5][6][7][8] With a molecular weight of 143.57 g/mol , it serves as a critical scaffold in the synthesis of agrochemicals (e.g., Fluazuron) and pharmaceutical agents (e.g., antimalarial quinolones).[9] This guide details its physicochemical properties, validated synthesis protocols, and analytical quality control measures for research and development applications.

Physicochemical Characterization

Understanding the molecular properties of 2-Chloro-5-aminophenol is essential for predicting its behavior in biological systems and formulation stability. The ortho-chlorine substituent introduces steric bulk and electron-withdrawing effects that modulate the acidity of the phenol and the nucleophilicity of the amine.

Table 1: Key Physicochemical Data

| Property | Value | Context for Researchers |

| Molecular Weight | 143.57 g/mol | Fragment-based drug design (FBDD) compliant (<300 Da).[9] |

| Molecular Formula | Monoisotopic Mass: 143.01 Da.[9] | |

| CAS Number | 6358-06-1 | Primary identifier for procurement.[1][6][10][11] |

| Melting Point | 158 – 160 °C | High crystallinity; indicates stable solid-state packing.[9] |

| pKa (Predicted) | ~8.55 (Phenol) | Slightly more acidic than phenol (pKa 10) due to Cl- electron withdrawal.[9] |

| LogP | 1.8 | Moderate lipophilicity; favorable for membrane permeability.[9] |

| Solubility | DMSO, Methanol, Ethanol | Poorly soluble in water; requires co-solvents for aqueous assays.[9] |

| Appearance | Gray to Beige Powder | Light-sensitive; oxidation leads to darkening.[9] |

Synthetic Pathways

The synthesis of 2-Chloro-5-aminophenol predominantly relies on the reduction of its nitro-precursor, 2-chloro-5-nitrophenol .[5][12] Below are two validated protocols: a chemical reduction (Béchamp type) suitable for laboratory scale, and a catalytic hydrogenation suitable for pharmaceutical purity.

Protocol A: Iron-Mediated Reduction (Laboratory Scale)

Best for small-scale synthesis where high-pressure equipment is unavailable.

-

Reagents: 2-Chloro-5-nitrophenol (1.0 eq), Iron powder (5.0 eq), Ammonium Chloride (5.0 eq), Ethanol/Water (1:1 v/v).[9]

-

Procedure:

-

Suspend 2-chloro-5-nitrophenol in the EtOH/Water mixture.

-

Add Iron powder and

.[8][9] -

Heat to reflux (

) for 2–4 hours. Monitor by TLC (disappearance of yellow nitro spot).[9] -

Workup: Hot filtration through Celite to remove iron oxides.[9] Concentrate filtrate.[7][8][9]

-

Purification: Recrystallize from ethanol or flash chromatography (Hexane/EtOAc).

-

Protocol B: Catalytic Hydrogenation (Pharma Grade)

Best for high-purity requirements to avoid metal residues.[9]

Visualization: Synthetic Logic Flow

The following diagram illustrates the transformation logic and critical decision points in synthesis.

Figure 1: Synthetic decision tree comparing chemical reduction vs. catalytic hydrogenation routes.

Analytical Quality Control (HPLC)

Due to the existence of positional isomers (e.g., 4-chloro-3-aminophenol), rigorous analytical separation is required.[9] A reversed-phase HPLC method is recommended.[9]

Method Parameters:

-

Mobile Phase: Phosphate Buffer (pH 3.0) : Acetonitrile (85:15 v/v).[9] Acidic pH ensures protonation of the amine, improving peak shape.[9]

-

Detection: UV at 285 nm (near absorption maximum).[9]

-

Retention Logic: The chloro-substituent increases retention time relative to unsubstituted aminophenol due to hydrophobicity.[9]

Figure 2: Quality Control workflow for purity assessment.

Applications in Drug Discovery

2-Chloro-5-aminophenol is more than a building block; it is a "privileged scaffold" in medicinal chemistry.

-

Fluazuron Synthesis: It reacts with 2,6-difluorobenzoyl isocyanate to form the urea linkage in Fluazuron, a chitin synthesis inhibitor used in veterinary medicine.[9]

-

Bioisosterism: The 2-chloro-phenol motif can mimic catechol or salicylic acid moieties while preventing metabolic glucuronidation at the blocked ortho-position.[9]

-

Antimalarials: Used in the synthesis of quinolones where the chlorine atom enhances lipophilicity and metabolic stability against oxidative deamination.[9]

Safety and Handling

-

Hazards: Classified as an Irritant (Skin/Eye) and Harmful if swallowed (Acute Tox. 4).[9]

-

Storage: Store under inert gas (Nitrogen/Argon) at 2–8°C. The amine group is susceptible to oxidation, turning the powder dark brown upon air exposure.[9]

-

PPE: Nitrile gloves, safety goggles, and particulate respirator (N95) are mandatory during weighing and synthesis.[9]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 80676, 5-Amino-2-chlorophenol.[9] Retrieved from [Link][9]

-

European Chemicals Agency (ECHA). Substance Information: 5-amino-2-chlorophenol (CAS 6358-06-1).[9] Retrieved from [Link][9]

Sources

- 1. 2-Chloro-5-aminophenol price,buy 2-Chloro-5-aminophenol - chemicalbook [chemicalbook.com]

- 2. 5-AMINO-2-CHLOROPHENOL | CAS 6358-06-1 [matrix-fine-chemicals.com]

- 3. 2-Chloro-5-aminophenol | 6358-06-1 [chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 2-Chloro-5-aminophenol CAS#: 6358-06-1 [m.chemicalbook.com]

- 7. EP0137460A2 - Process for the preparation of 5-chloro-2-aminophenol - Google Patents [patents.google.com]

- 8. 2-Chloro-5-aminophenol synthesis - chemicalbook [chemicalbook.com]

- 9. 5-Amino-2-chlorophenol | C6H6ClNO | CID 80676 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 5-Amino-2-Chlorophenol Manufacturer, Supplier in India< [vandvpharma.com]

- 11. 5-Amino-2-chlorophenol | CymitQuimica [cymitquimica.com]

- 12. 2-氨基-5-氯苯酚 97% | Sigma-Aldrich [sigmaaldrich.cn]

- 13. phx.phenomenex.com [phx.phenomenex.com]

- 14. HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column | SIELC Technologies [sielc.com]

Technical Guide: 2-Chloro-5-aminophenol Melting Point & Characterization

Executive Summary & Critical Isomer Distinction

Target Compound: 2-Chloro-5-aminophenol CAS Registry Number: 6358-06-1 Consensus Melting Point: 160 °C (Decomposition often observed near melt)

⚠️ Critical Technical Alert: Isomer Confusion

In synthesis and procurement, 2-Chloro-5-aminophenol is frequently confused with its regioisomer, 2-Amino-5-chlorophenol . These compounds possess distinct thermodynamic profiles and pharmaceutical applications. Relying on the wrong isomer's data will lead to erroneous purity assessments and failed synthetic steps.

| Feature | 2-Chloro-5-aminophenol (Target) | 2-Amino-5-chlorophenol (Common Mix-up) |

| Structure | OH (C1), Cl (C2), NH₂ (C5) | OH (C1), NH₂ (C2), Cl (C5) |

| CAS Number | 6358-06-1 | 28443-50-7 |

| Melting Point | 160 °C | 145–153 °C |

| Primary Use | Antimalarial/Anti-HIV intermediate | Benzoxazole synthesis |

Physicochemical Profile

The melting point (MP) of 2-Chloro-5-aminophenol is a definitive quality critical attribute (QCA). Due to the presence of both a phenolic hydroxyl and an amine group, the crystal lattice is stabilized by strong intermolecular hydrogen bonding, resulting in a relatively high melting point for a molecule of this weight.

Key Properties Table

| Property | Value | Context |

| Molecular Weight | 143.57 g/mol | - |

| Appearance | White to off-white crystalline powder | Darkens upon oxidation (air sensitive).[1] |

| Solubility | Soluble in DMSO, Methanol; Sparingly in Water | MP determination requires dry samples; solvent occlusion lowers |

| pKa | ~8.55 (Predicted) | Amphoteric nature affects extraction/purification. |

Synthesis & Impurity Profiling

Understanding the synthesis is prerequisite to interpreting melting point deviations. The presence of specific impurities—primarily the unreduced nitro precursor—will cause significant melting point depression.

Core Synthesis Pathway: Nitro Reduction

The industrial standard involves the selective reduction of 2-Chloro-5-nitrophenol .

Figure 1: Synthetic pathway showing potential impurities that impact melting point analysis.

Impact of Impurities on Melting Point

According to the freezing point depression principle, even 1% w/w of 2-Chloro-5-nitrophenol can depress the observed melting range by 2–4 °C and broaden the range significantly (>2 °C range indicates impurity).

Experimental Protocol: Melting Point Determination

For pharmaceutical-grade characterization, a simple capillary visual check is insufficient. Differential Scanning Calorimetry (DSC) is the gold standard for distinguishing true melting from decomposition.

Method A: Capillary Method (Routine QC)

-

Instrument: Digital Melting Point Apparatus (e.g., Buchi or Mettler Toledo).

-

Sample Prep:

-

Dry sample in a vacuum oven at 40 °C for 4 hours to remove solvent residues.

-

Grind sample to a fine, uniform powder.

-

Pack capillary to a height of 2–3 mm. Compact by tapping.

-

-

Ramp Rate:

-

Fast Ramp: 10 °C/min to 140 °C.

-

Slow Ramp: 1 °C/min from 140 °C to 165 °C.

-

-

Acceptance Criteria:

Method B: Differential Scanning Calorimetry (DSC) (R&D/Validation)

DSC provides thermodynamic insight, revealing if the "melt" is accompanied by decomposition (exothermic events).

Figure 2: DSC Workflow for distinguishing purity and solvates.

-

Protocol:

-

Weigh 2–5 mg of dried sample into a Tzero aluminum pan.

-

Crimp with a pinhole lid (allows escaping volatiles if decomposition occurs).

-

Equilibrate at 30 °C.

-

Ramp 10 °C/min to 200 °C under Nitrogen (50 mL/min).

-

-

Interpretation:

-

Pure 2-Chloro-5-aminophenol: Sharp endothermic peak with onset extrapolated to ~160 °C.

-

Decomposition: If the baseline becomes erratic or shows an exotherm immediately following the melt, the compound is thermally unstable at the melt phase.

-

Pharmaceutical Applications & Handling

Drug Development Utility

2-Chloro-5-aminophenol serves as a high-value scaffold in medicinal chemistry:

-

Antimalarial Agents: Precursor for quinolone derivatives.[5]

-

Anti-HIV Therapeutics: Used in the synthesis of pyrimidinylphenylamine-based inhibitors.[5]

-

Dyes: Intermediate for coupling reactions in azo-dye manufacturing.

Storage & Stability

-

Oxidation Risk: Aminophenols are prone to air oxidation, turning from white to brown/purple.

-

Protocol: Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C.

-

Re-test: If the color has darkened, perform a melting point test. A drop in MP below 158 °C indicates significant oxidative degradation (quinone imine formation).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 80676, 5-Amino-2-chlorophenol. Retrieved January 29, 2026. [Link][6]

-

Otto Chemie Pvt Ltd. Certificate of Analysis: 2-Chloro-5-aminophenol, 98%.[3][7] Retrieved January 29, 2026. [Link][8]

Sources

- 1. 2-Amino-5-chlorophenol, 97% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 2. chembk.com [chembk.com]

- 3. Manufacturers of 2-Chloro-5-aminophenol, 98%, CAS 6358-06-1, C 7097, along with worldwide shipping | Otto Chemie Pvt Ltd - IN [ottokemi.com]

- 4. echemi.com [echemi.com]

- 5. 2-Chloro-5-aminophenol | 6358-06-1 [chemicalbook.com]

- 6. 5-Amino-2-chlorophenol | C6H6ClNO | CID 80676 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Chloro-5-aminophenol synthesis - chemicalbook [chemicalbook.com]

- 8. 2-Chloro-5-aminophenol, 98%, COA, Certificate of Analysis, 6358-06-1, C 7097 [ottokemi.com]

Technical Guide: Solubility Profile and Physicochemical Characterization of 2-Chloro-5-aminophenol

[1]

Executive Summary

2-Chloro-5-aminophenol (CAS 6358-06-1) is a critical bifunctional intermediate used primarily in the synthesis of benzoxazole-based fluorescent dyes, antimalarial quinolones, and antiretroviral agents.[1] Its utility in drug development and materials science is governed by its amphoteric nature, possessing both a basic primary amine and an acidic phenolic hydroxyl group.[1]

This guide provides a comprehensive analysis of its solubility profile, emphasizing pH-dependent behavior, thermodynamic stability, and precise experimental protocols for solubility determination.[1]

Physicochemical Characterization

Understanding the molecular architecture of 2-Chloro-5-aminophenol is a prerequisite for predicting its behavior in solution.[1] The presence of an electron-withdrawing chlorine atom ortho to the hydroxyl group and para to the amine significantly shifts its ionization constants compared to the parent aminophenol.[1]

Table 1: Core Physicochemical Properties

| Property | Value | Context/Implication |

| Molecular Formula | C₆H₆ClNO | MW: 143.57 g/mol |

| Physical State | Solid (Powder) | Melting Point: 160 °C |

| LogP (Octanol/Water) | 1.8 (Predicted) | Moderately lipophilic; suggests good permeability but limited aqueous solubility at neutral pH.[1] |

| pKa₁ (Amine) | ~3.5 - 4.0 (Est.)[1] | Protonation of -NH₂ occurs at pH < 4.[1]0. The Cl atom reduces basicity (vs. Aniline pKa ~4.6).[1] |

| pKa₂ (Phenol) | 8.55 ± 0.10 | Deprotonation of -OH occurs at pH > 8.[1]5. The Cl atom increases acidity (vs. Phenol pKa ~10).[1] |

| H-Bond Donors | 2 | -NH₂ and -OH groups facilitate solvation in polar protic solvents.[1] |

| H-Bond Acceptors | 2 | Nitrogen and Oxygen atoms.[1] |

Solubility Profile

The solubility of 2-Chloro-5-aminophenol is non-linear and highly dependent on the pH of the solvent system.[1]

pH-Dependent Aqueous Solubility

The compound exhibits a U-shaped solubility curve characteristic of zwitterionic or amphoteric species.[1]

-

Acidic Region (pH < 3): High solubility due to the formation of the cationic ammonium species (

).[1] -

Neutral Region (pH 4 - 8): Minimum solubility (Intrinsic Solubility,

).[1] The molecule exists primarily in its neutral, non-ionized form, leading to precipitation. -

Basic Region (pH > 9): High solubility due to the formation of the anionic phenolate species (

).[1]

Solvent Compatibility Table

| Solvent Class | Specific Solvent | Solubility Rating | Mechanistic Note |

| Polar Aprotic | DMSO | High (> 50 mg/mL) | Disrupts intermolecular H-bonding; ideal for stock solutions.[1] |

| Polar Aprotic | DMF | High | Similar mechanism to DMSO.[1] |

| Polar Protic | Methanol/Ethanol | Moderate to High | Solvation via H-bonding; solubility improves with heating.[1] |

| Aqueous Acid | 0.1 M HCl | High | Forms soluble hydrochloride salt.[1] |

| Aqueous Base | 0.1 M NaOH | High | Forms soluble sodium phenolate salt.[1] |

| Non-Polar | Hexane/Heptane | Low/Insoluble | High crystal lattice energy overcomes weak Van der Waals interactions.[1] |

| Chlorinated | Dichloromethane | Moderate | Useful for extraction from neutral aqueous phases.[1] |

Ionization Equilibrium Diagram

The following diagram illustrates the chemical species present at different pH levels, dictating solubility.

Figure 1: pH-dependent ionization states of 2-Chloro-5-aminophenol. Solubility is maximized in the red and green zones.

Experimental Protocols

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol is the gold standard for determining the equilibrium solubility of 2-Chloro-5-aminophenol in a specific solvent.[1] It accounts for the slow equilibration kinetics often observed with crystalline solids.[1]

Objective: Determine saturation concentration (

Materials:

-

Solvent of choice (e.g., Phosphate Buffer pH 7.4, Water, Ethanol).

-

0.45 µm Syringe Filters (PTFE for organics, Nylon for aqueous).[1]

-

HPLC System with UV Detector (Detection at ~280 nm).[1]

-

Orbital Shaker or Temperature-controlled Agitator.[1]

Workflow:

-

Preparation: Add excess solid compound (~50 mg) to 10 mL of solvent in a glass vial. Ensure visible solid remains (supersaturation).[1]

-

Equilibration: Seal vial and agitate at 25°C for 24–48 hours.

-

Sampling:

-

Quantification: Dilute filtrate (if necessary) and analyze via HPLC. Calculate concentration using a standard calibration curve.

Figure 2: Standard Shake-Flask Workflow for Solubility Determination.

Protocol 2: Recrystallization (Purification)

If the solubility data indicates impurities (e.g., distinct melting point depression), purification is required.

Handling, Stability & Safety

-

Oxidation Risk: Aminophenols are prone to oxidation, turning from white/grey to dark brown upon exposure to air and light.[1]

-

Mitigation: Store under inert gas (Nitrogen/Argon) in amber vials.

-

-

Safety: The compound is an irritant (Skin/Eye) and potentially toxic if swallowed.[1]

-

PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory.[1]

-

-

Incompatibility: Avoid contact with strong oxidizing agents (e.g., peroxides) and acid chlorides (unless acylation is intended).

References

-

ChemicalBook. (2025).[1] 2-Chloro-5-aminophenol Properties and Synthesis.Link[1]

-

PubChem. (2025).[1][5] 5-Amino-2-chlorophenol Compound Summary (CID 80676).[1] National Library of Medicine.[1] Link[1]

-

Sigma-Aldrich. (2025).[1] 2-Amino-5-chlorophenol Product Specification. Merck KGaA.[1][6] Link[1]

-

Dissolution Technologies. (2017).[1] Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients: Shake-Flask Method.[1][7]Link

-

ECHA. (2025). Registration Dossier: 3-aminophenol (Analogous Data).[1] European Chemicals Agency.[1] Link[1]

Sources

- 1. 5-Amino-2-chlorophenol | C6H6ClNO | CID 80676 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Chloro-5-aminophenol | 6358-06-1 [chemicalbook.com]

- 3. dissolutiontech.com [dissolutiontech.com]

- 4. 2-Chloro-5-aminophenol CAS#: 6358-06-1 [m.chemicalbook.com]

- 5. 3-Aminophenol | C6H7NO | CID 11568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-Chloroaniline | 108-42-9 [chemicalbook.com]

- 7. enamine.net [enamine.net]

An In-depth Technical Guide to the Synthesis of 2-Chloro-5-aminophenol

[1]

Executive Summary

The synthesis of 2-chloro-5-aminophenol (CAS: 6358-06-1) from 2-chloro-5-nitrophenol represents a critical transformation in the production of azo dyes, agrochemicals, and pharmaceutical intermediates. While the reduction of a nitro group is a fundamental organic reaction, this specific substrate presents a chemoselectivity challenge: the labile carbon-chlorine (C-Cl) bond .

Standard catalytic hydrogenation methods (e.g., Pd/C under H₂) often lead to hydrodechlorination (HDC), yielding the unwanted 3-aminophenol. Consequently, protocol selection must prioritize chemoselectivity over simple reactivity.

This guide details two validated, high-fidelity protocols:

-

Fe/NH₄Cl Reduction: A robust, chemoselective method ideal for laboratory to pilot scale.

-

Controlled Catalytic Hydrogenation (Pt/C): A scalable, clean method requiring precise pressure control to prevent dehalogenation.

Mechanistic Analysis & Chemoselectivity

Reaction Pathway

The reduction of the nitro group proceeds through a stepwise electron transfer mechanism. The critical divergence point for side reactions is the competition between the reduction of the hydroxylamine intermediate and the oxidative insertion of the catalyst into the C-Cl bond.

Signaling Pathway & Logic (DOT Visualization)

Figure 1: Reaction cascade illustrating the stepwise reduction and the critical hydrodechlorination (HDC) risk pathway.

The Chemoselectivity Challenge

-

Iron-Mediated (Bechamp) Reduction: Operates via single-electron transfer (SET) from the metal surface. The redox potential of Fe⁰ is sufficient to reduce the nitro group but generally insufficient to insert into the aryl-chloro bond under mild conditions (

). -

Catalytic Hydrogenation: Palladium (Pd) is notorious for facilitating oxidative addition to Ar-Cl bonds. Platinum (Pt) is preferred as it is less active toward HDC while maintaining high activity for nitro reduction.

Experimental Protocols

Method A: Iron-Mediated Reduction (Fe / NH₄Cl)

Status: Recommended for Lab Scale & High Purity Requirements Mechanism: Electron transfer mediated by bulk iron in protic media. Advantages: Excellent chemoselectivity (retention of Cl), inexpensive reagents.

Materials

| Reagent | Equivalents | Role |

| 2-Chloro-5-nitrophenol | 1.0 eq | Substrate |

| Iron Powder (325 mesh) | 5.0 eq | Reductant |

| Ammonium Chloride (NH₄Cl) | 5.2 eq | Electrolyte/Proton Source |

| Ethanol / Water (1:[1]1) | 15 mL/g | Solvent System |

Step-by-Step Protocol

-

Dissolution: In a round-bottom flask equipped with a reflux condenser and mechanical stirrer, dissolve 2-chloro-5-nitrophenol (20.0 g, 115 mmol) in a mixture of ethanol (150 mL) and water (150 mL).

-

Activation: Add Ammonium Chloride (32.1 g, 599 mmol) to the solution. Stir for 10 minutes at room temperature to ensure partial dissolution.

-

Reduction: Add Iron powder (32.2 g, 576 mmol) in small portions over 5 minutes.

-

Reflux: Heat the heterogeneous mixture to vigorous reflux (

C) for 2 hours .-

Checkpoint: Monitor reaction progress via TLC (Hexane:EtOAc 7:3). The yellow starting material spot (

) should disappear, replaced by a lower

-

-

Work-up:

-

Hot filtration: Filter the mixture while hot through a Celite pad to remove iron oxides. Wash the pad with hot ethanol (50 mL).

-

Concentration: Evaporate the filtrate under reduced pressure to remove ethanol.

-

Extraction: Extract the aqueous residue with Ethyl Acetate (

mL). -

Drying: Dry combined organics over anhydrous

, filter, and concentrate to dryness.

-

-

Purification: If necessary, recrystallize from Toluene or purify via flash column chromatography (Hexane/EtOAc 9:1).

Expected Yield: 92-96% Appearance: Off-white to beige solid.

Method B: Catalytic Hydrogenation (Pt/C)

Status: Recommended for Scale-up (Clean Profile) Constraint: Must use Platinum (Pt) and controlled pressure to avoid dechlorination.

Materials

| Reagent | Quantity | Role |

| 2-Chloro-5-nitrophenol | 25.0 g | Substrate |

| 5% Pt/C (sulfided optional) | 0.25 g (1 wt%) | Catalyst |

| Ethyl Acetate | 150 mL | Solvent |

| Hydrogen Gas ( | 30 psi (2 bar) | Reductant |

Step-by-Step Protocol

-

Preparation: Charge a hydrogenation vessel (Parr shaker or autoclave) with 2-chloro-5-nitrophenol (25 g) and Ethyl Acetate (150 mL).

-

Catalyst Addition: Carefully add 5% Pt/C (250 mg).

-

Safety: Pt/C is pyrophoric. Add under an inert blanket (

or Ar) or wet the catalyst with water before addition.

-

-

Hydrogenation:

-

Purge the vessel 3 times with

, then 3 times with -

Pressurize to 30 psi (2 bar) .

-

Shake/Stir at room temperature (

C) for 4 hours . -

Critical Control: Do not exceed

C or 50 psi, as this increases the rate of C-Cl cleavage.

-

-

Work-up:

-

Vent

and purge with -

Filter the mixture through Celite to recover the catalyst.

-

Wash the filter cake with hot Ethyl Acetate.

-

Treat the filtrate with activated charcoal (to remove trace color bodies) and filter again.

-

-

Isolation: Evaporate the solvent to yield the product.

Expected Yield: 95-98%

Workflow Visualization

The following diagram outlines the decision logic and workflow for the Iron-Mediated method, which is the most accessible for general research.

Figure 2: Operational workflow for the Bechamp reduction (Fe/NH₄Cl) protocol.

Characterization & Quality Control

To validate the synthesis, the following analytical parameters should be met:

| Parameter | Specification | Method |

| Appearance | White to light brown crystalline solid | Visual |

| Melting Point | 72 - 76°C (Decomposes) | Capillary MP |

| ¹H NMR (DMSO-d₆) | 400 MHz NMR | |

| Mass Spec | [M+H]⁺ = 144.02 m/z | LC-MS (ESI) |

| Purity | > 98.0% (Area %) | HPLC (C18, ACN/Water) |

Impurity Alert:

-

3-Aminophenol: Result of dechlorination.[6] Detectable by shift in aromatic region of NMR or retention time shift in HPLC.

-

Azo-dimers: Result of incomplete reduction/coupling. Appears as highly colored (orange/red) impurities.

Safety & Hazards

-

2-Chloro-5-nitrophenol: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[7] Handle in a fume hood.

-

Aminophenols: Known sensitizers and susceptible to oxidation. Store under inert atmosphere (Argon/Nitrogen) in amber vials.

-

Iron Waste: The iron filter cake is pyrophoric when dry. Keep wet and dispose of according to hazardous waste regulations.

References

-

ChemicalBook. (2024). Synthesis of 2-Chloro-5-aminophenol. Retrieved from

-

BenchChem. (2025).[8][2] Technical Guide to the Synthesis of 2-Chloro-5-aminophenol. Retrieved from

-

National Institutes of Health (NIH). (2025). 2-Chloro-5-nitrophenol Compound Summary. PubChem.[7] Retrieved from [7]

-

Organic Chemistry Portal. (2010). Iron Powder/Calcium Chloride Reduction Protocols. Retrieved from

-

Google Patents. (2013). Synthetic method of 2-chloro-4-aminophenol (Analogous Protocol). CN103130657A. Retrieved from

Sources

- 1. 2-Chloro-5-aminophenol synthesis - chemicalbook [chemicalbook.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. EP0137460A2 - Process for the preparation of 5-chloro-2-aminophenol - Google Patents [patents.google.com]

- 4. US2631167A - Method of reducing nitro compounds - Google Patents [patents.google.com]

- 5. An Efficient Method for Aryl Nitro Reduction and Cleavage of Azo Compounds Using Iron Powder/Calcium Chloride [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. 2-Chloro-5-nitrophenol | C6H4ClNO3 | CID 69264 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Precision Catalytic Hydrogenation of 2-Chloro-5-Nitrophenol: A Selective Synthesis Guide

The following technical guide is structured to provide an authoritative, mechanism-driven workflow for the selective hydrogenation of 2-chloro-5-nitrophenol. It prioritizes chemoselectivity and process safety, adhering to the requested autonomy and integrity standards.

Executive Summary & Technical Scope

Target Transformation: 2-chloro-5-nitrophenol (

The catalytic hydrogenation of 2-chloro-5-nitrophenol is a critical intermediate step in the synthesis of benzoxazoles and high-value agrochemicals. The process is thermodynamically favorable but kinetically complex due to the competing hydrodechlorination (HDC) reaction. This guide delineates a high-fidelity protocol using Platinum on Carbon (Pt/C) , selected for its superior chemoselectivity over Palladium systems in halogenated arene reductions.

Mechanistic Insight: The Selectivity Paradox

To achieve high yield, one must understand the surface chemistry occurring on the catalyst.

Competitive Adsorption Pathways

The reaction involves two competing pathways on the metal surface:

-

Nitro Reduction (Desired): The nitro group adsorbs via the oxygen atoms. Stepwise electron/proton transfer reduces

. -

Hydrodechlorination (Undesired): The C-Cl bond undergoes oxidative addition to the metal center, followed by reductive elimination to form HCl and a dechlorinated phenol.

Catalyst Selection Logic[1]

-

Palladium (Pd): Highly active for nitro reduction but notoriously active for C-Cl bond cleavage. Pd favors the oxidative addition of aryl halides, making it unsuitable without heavy modification (e.g., poisoning with sulfides).

-

Platinum (Pt): Exhibits a lower affinity for C-Cl oxidative addition while maintaining high activity for nitro reduction.

-

Recommendation: 1% to 5% Pt/C is the catalyst of choice. Empirical data confirms that Pt/C systems can achieve >99% selectivity under optimized pressure/temperature regimes [1].

Reaction Network Visualization

The following diagram illustrates the kinetic competition and the critical control points.

Figure 1: Reaction network showing the primary reduction pathway (Blue) versus the competing hydrodechlorination pathways (Red).

Experimental Protocol

This protocol is designed for a 100g scale batch reaction. It includes built-in safety checks for thermal runaway and catalyst handling.

Materials & Equipment

-

Reactor: 1L Hastelloy or Stainless Steel High-Pressure Autoclave (equipped with cooling jacket and gas entrainment impeller).

-

Substrate: 2-Chloro-5-nitrophenol (Purity >98%).

-

Catalyst: 1% Pt/C (50% water wet). Note: Using water-wet catalyst drastically reduces pyrophoric risk.

-

Solvent: Methanol (HPLC Grade). Rationale: High H2 solubility and facile product isolation.

-

Inhibitor (Optional): Morpholine (0.1 eq) or H3PO4. Only required if dehalogenation is detected.

Step-by-Step Methodology

Phase 1: Reactor Loading (Inertization)

-

Safety Check: Ensure autoclave is grounded.

-

Charge: Load 100g 2-chloro-5-nitrophenol and 500 mL Methanol into the reactor.

-

Catalyst Addition: Add 2.0g of 1% Pt/C (wet) carefully. Do not drop dry catalyst into solvent vapors.

-

Seal & Purge: Seal reactor. Purge with Nitrogen (

) 3 times (pressurize to 5 bar, vent to 0.5 bar) to remove Oxygen.

Phase 2: Hydrogenation (Reaction)[1][2][3]

-

H2 Introduction: Switch to Hydrogen line. Purge with

twice. -

Pressurization: Pressurize to 5 bar (approx. 72 psi) .

-

Heating: Set agitation to 800 RPM. Ramp temperature to 40°C .

-

Critical Control: Do not exceed 50°C. Higher temperatures exponentially increase the rate of C-Cl cleavage [2].

-

-

Monitoring: Monitor

uptake. The reaction is exothermic; ensure cooling jacket is active to maintain -

Completion: Reaction is complete when

consumption plateaus (theoretical uptake: ~3 moles

Phase 3: Workup & Isolation

-

Depressurization: Cool to 25°C. Vent

. Purge with -

Filtration: Filter the reaction mixture through a Celite pad or sintered glass filter under

blanket.-

Warning: The spent catalyst is pyrophoric. Keep wet at all times.

-

-

Crystallization: Concentrate the filtrate via rotary evaporation to ~30% volume. Add water (antisolvent) to precipitate the product.

-

Drying: Filter solids and dry at 45°C under vacuum.

Process Optimization & Troubleshooting

The following table summarizes quantitative adjustments based on common process deviations.

| Observation | Root Cause | Corrective Action | Mechanism |

| High Dechlorination (>1%) | Temperature too high | Reduce T to 30°C | Lowers activation energy available for C-Cl bond insertion. |

| High Dechlorination (>1%) | H2 Pressure too high | Reduce P to 2-3 bar | Reduces surface concentration of active hydrogen species attacking C-Cl. |

| Slow Reaction Rate | Mass transfer limitation | Increase agitation (RPM) | Improves gas-liquid interfacial area ( |

| Induction Period | Oxide layer on Catalyst | Pre-reduce catalyst | Brief H2 exposure of catalyst before substrate addition activates metal sites. |

Process Workflow Diagram

Figure 2: Operational workflow emphasizing safety critical steps (Red) and decision gates (Diamond).

Safety & Handling (E-E-A-T)

Thermal Runaway

The reduction of nitro compounds releases approximately 500 kJ/mol .

-

Self-Validating Control: Calculate the adiabatic temperature rise (

) before scale-up. -

Protocol: Always dose hydrogen on demand (semi-batch) rather than pre-loading all hydrogen if cooling capacity is unknown.

Pyrophoric Catalyst

Spent Pt/C retains adsorbed hydrogen and is highly flammable when dry.

-

Protocol: Immediately submerge filter cake in water after filtration. Dispose of in designated hazardous waste containers kept wet.

References

-

Coq, B., & Figueras, F. (2001). Structure-activity relationships in catalytic hydrogenation of chloronitrobenzenes over platinum and palladium catalysts. Journal of Molecular Catalysis A: Chemical. Link

-

Mahata, N., & Vishwanathan, V. (1999). Kinetics of Liquid-Phase Catalytic Hydrogenation of 4-Chloro-2-nitrophenol. Industrial & Engineering Chemistry Research. Link

-

BenchChem Technical Support. (2025). Synthesis of 2-Chloro-5-aminophenol from 2-Chloro-5-nitrophenol. BenchChem Technical Guides. Link

-

Lange, P. M., et al. (2017). Suppressing hydrodechlorination in catalytic reductions. Royal Society of Chemistry. Link

Sources

2-Chloro-5-aminophenol safety data sheet (SDS) information

Technical Safety & Handling Guide: 2-Chloro-5-aminophenol CAS: 6358-06-1 | Formula: C₆H₆ClNO | Mol.[1][2] Weight: 143.57 g/mol [2][3][4]

Executive Summary & Strategic Utility

2-Chloro-5-aminophenol (also known as 5-amino-2-chlorophenol) is a critical aromatic intermediate used extensively in the synthesis of heterocycles for pharmaceutical development.[5] Unlike its isomer 2-amino-5-chlorophenol, this compound features a specific para-amino ortho-chloro substitution pattern relative to the hydroxyl group, imparting unique reactivity profiles essential for constructing:

-

Antimalarial Quinolones: It serves as a scaffold for the benzoxazole and benzothiazole rings found in next-generation antimalarials.

-

Anti-HIV Agents: Utilized in the synthesis of pyrimidinylphenylamine derivatives.[6]

-

Agrochemicals: A precursor for 2,6-dichlorobenzoxazole, a key herbicide intermediate.[7]

Target Audience: This guide addresses the safety, stability, and handling requirements for Medicinal Chemists and Process Safety Engineers handling this compound from milligram-scale optimization to kilogram-scale pilot production.

Critical Hazard Identification (GHS & Beyond)

While standard Safety Data Sheets (SDS) classify this material as an irritant, field experience dictates a higher level of caution due to the synergistic effects of the phenol and amine functional groups.

GHS Classification & Risk Analysis

| Hazard Class | Category | Hazard Statement | Technical Interpretation for Lab Personnel |

| Acute Toxicity (Oral) | Cat 4 | H302: Harmful if swallowed | Bioavailability is moderate; avoid hand-to-mouth contamination via gloves. |

| Acute Toxicity (Dermal) | Cat 4 | H312: Harmful in contact with skin | High Risk: The chloro-phenol moiety increases lipophilicity, enhancing skin absorption compared to simple aminophenols. |

| Skin/Eye Irritation | Cat 2/2A | H315/H319: Causes skin/eye irritation | Dust is highly irritating to mucous membranes. Corneal opacity is a risk if untreated. |

| STOT - SE | Cat 3 | H335: Respiratory irritation | Inhalation of dust triggers immediate coughing/bronchospasm. |

Unlisted Hazards (Expert Insight)

-

Oxidative Instability: Like most aminophenols, this compound is prone to rapid oxidation upon air exposure, turning from an off-white/gray powder to a dark brown/black tar. This degradation not only lowers yield but can produce quinone imines, which are often potent sensitizers.

-

Dust Explosion Potential: As a finely divided organic solid, it poses a deflagration risk if suspended in air near ignition sources (static discharge).

Physicochemical Profile

| Property | Value | Operational Note |

| Appearance | Gray to off-white powder | Darkening indicates oxidation/impurity. |

| Melting Point | 158–161 °C | Sharp melt indicates high purity; broad range suggests oxidation. |

| pKa | ~8.55 (Predicted) | Phenolic proton is weakly acidic; amine is weakly basic. |

| Solubility | DMSO, Methanol, Ethanol | Poor solubility in non-polar solvents (Hexane, DCM). |

| Partition Coeff. | LogP ~ 1.5 - 2.0 | Lipophilic enough to cross biological membranes. |

Safe Handling & Engineering Controls

Core Directive: Containment is the primary defense. Do not rely solely on PPE.

Engineering Controls

-

Solid Handling: All weighing and transfer operations must occur inside a Chemical Fume Hood or a Powder Containment Enclosure .

-

Static Control: Use anti-static weighing boats and ground all metal spatulas/equipment, especially during scale-up (>100g).

Personal Protective Equipment (PPE) Matrix

| Body Part | Standard Protocol (<10g) | Scale-Up Protocol (>10g) | Rationale |

| Hands | Double Nitrile Gloves (0.11mm) | Laminate Film (Silver Shield) under Nitrile | Chlorinated phenols can permeate standard nitrile over time. |

| Respiratory | Fume Hood (No respirator needed) | P100/N95 Respirator + Fume Hood | Redundancy required for large dust generation events. |

| Eyes | Chemical Splash Goggles | Goggles + Face Shield | Dust can bypass standard safety glasses. |

| Body | Lab Coat (Cotton/Poly) | Tyvek® Coveralls | Prevent dust accumulation on street clothes. |

Experimental Workflow: Synthesis & Purification

The most reliable synthesis route involves the reduction of 2-chloro-5-nitrophenol. Below is a self-validating protocol designed for high purity.

Synthesis Diagram (DOT)

Caption: Reduction pathway of 2-chloro-5-nitrophenol to 2-chloro-5-aminophenol via Bechamp reduction.

Detailed Protocol (Iron/NH4Cl Reduction)

-

Setup: In a round-bottom flask, dissolve 2-chloro-5-nitrophenol (1 eq) in a 1:1 mixture of Ethanol and Water.

-

Activation: Add Ammonium Chloride (5 eq) and Iron Powder (4 eq).

-

Reflux: Heat to reflux (approx. 80°C) with vigorous stirring. The reaction is heterogeneous; vigorous stirring is crucial for surface contact with Iron.

-

Monitoring: Check TLC every hour. The amine product is more polar than the nitro starting material and will fluoresce differently under UV.

-

Workup (Critical Step): Filter the mixture while hot through a Celite pad to remove iron sludge. If the solution cools, the product may crystallize in the filter cake, leading to yield loss.

-

Isolation: Concentrate the filtrate. The product may precipitate upon cooling or removal of ethanol.

Emergency Response & Storage

First Aid Logic

-

Skin Contact: Immediately wash with copious soap and water . Note: While PEG-300 is standard for pure phenol burns, this solid derivative is less corrosive. Water is sufficient if applied immediately.[8] If irritation persists, seek medical attention.

-

Eye Contact: Flush for 15 minutes. Do not rub eyes, as the solid particles are abrasive and corrosive.

-

Inhalation: Move to fresh air. If wheezing occurs (bronchospasm), medical observation is required.

Storage & Stability

-

Atmosphere: Inert Gas (Argon/Nitrogen) Required. The amine group oxidizes readily.

-

Temperature: Refrigerate (2–8 °C) for long-term storage.

-

Container: Amber glass vials with Teflon-lined caps to prevent light exposure and moisture ingress.

Disposal & Regulatory Compliance

-

Waste Stream: Segregate as Halogenated Organic Waste .

-

Destruction: High-temperature incineration equipped with scrubbers for HCl and NOx.

-

Do NOT: Do not mix with oxidizing agents (peroxides, nitrates) in the waste stream, as this can cause exothermic decomposition.

References

-

National Institutes of Health (NIH) - PubChem. (2025). 2-Chloro-5-aminophenol (CID 80676).[2] Retrieved from [Link][2]

-

Otto Chemie Pvt Ltd. (n.d.). 2-Chloro-5-aminophenol, 98% CAS 6358-06-1.[2][9][10] Retrieved from [Link][3][7]

Sources

- 1. 2-Chloro-5-aminophenol CAS#: 6358-06-1 [m.chemicalbook.com]

- 2. 5-Amino-2-chlorophenol | C6H6ClNO | CID 80676 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis routes of 2-Chloro-5-aminophenol [benchchem.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 2-Chloro-5-aminophenol | 6358-06-1 [chemicalbook.com]

- 7. EP0137460A2 - Process for the preparation of 5-chloro-2-aminophenol - Google Patents [patents.google.com]

- 8. fishersci.com [fishersci.com]

- 9. 2-Chloro-5-aminophenol synthesis - chemicalbook [chemicalbook.com]

- 10. Manufacturers of 2-Chloro-5-aminophenol, 98%, CAS 6358-06-1, C 7097, along with worldwide shipping | Otto Chemie Pvt Ltd - IN [ottokemi.com]

Technical Whitepaper: Mechanisms and Methodologies for the Degradation of 2-Chloro-5-aminophenol

[1]

Executive Summary

2-Chloro-5-aminophenol (2-C-5-AP) is a recalcitrant chloroaromatic intermediate used extensively in the synthesis of azo dyes, pharmaceuticals, and agrochemicals.[1] Its structural stability, conferred by the electron-withdrawing chlorine atom and the resonance-stabilizing amino/hydroxyl groups, makes it resistant to natural attenuation.

This technical guide delineates the degradation mechanisms of 2-C-5-AP, focusing on biotic (enzymatic) and abiotic (Advanced Oxidation Processes) pathways.[1] It is designed for researchers requiring actionable protocols for metabolite identification and toxicity assessment.[1] Key findings indicate that successful mineralization requires overcoming the steric and electronic barriers of the ortho-chlorine substituent, typically achieved through specific ring-hydroxylation or oxidative deamination sequences.

Physicochemical Profile & Environmental Fate[2]

Understanding the substrate's behavior is a prerequisite for experimental design.[1] 2-C-5-AP exhibits amphoteric properties due to the coexistence of phenolic hydroxyl and amino groups.[1]

| Parameter | Value | Implications for Degradation |

| IUPAC Name | 5-Amino-2-chlorophenol | Substrate identification in spectral libraries.[1] |

| CAS | 6358-06-1 | Key identifier for regulatory databases.[1] |

| pKa | ~9.5 (Phenol), ~4.5 (Aniline) | pH-dependent speciation affects AOP efficiency and enzymatic binding.[1] |

| Log P | ~1.8 | Moderate lipophilicity; indicates potential for bioaccumulation but remains water-soluble enough for aqueous phase AOPs.[1] |

| Solubility | Soluble in MeOH, DMSO; Low in cold water | Requires organic co-solvents (e.g., Methanol) for stock solution preparation in toxicity assays.[1] |

Biotic Degradation Pathway: The Comamonas & Pseudomonas Route

Microbial degradation of chloroaminophenols (CAPs) is often rate-limited by the initial attack on the aromatic ring.[1] Research into Comamonas sp.[1][2][3][4] strain CNB-1 and Pseudomonas sp.[1] indicates that 2-C-5-AP degradation is closely linked to the metabolic pathway of its precursor, 2-chloro-5-nitrophenol.[1]

Mechanistic Causality

The degradation does not proceed via direct ring cleavage.[1] Instead, the system prioritizes oxidative activation followed by reductive dehalogenation .

-

Initial Activation: The pathway often utilizes a dioxygenase or a mutase system.[1] In strains degrading the nitro-precursor, the intermediate 2-chloro-5-hydroxylaminophenol undergoes a Bamberger-like rearrangement to form 2-amino-5-chlorohydroquinone .[1][5]

-

Dehalogenation: The chlorine atom is removed before ring cleavage in this specific pathway.[1] The 2-amino-5-chlorohydroquinone is reductively dehalogenated to 2-aminohydroquinone .[1][5]

-

Ring Cleavage: The resulting 2-aminohydroquinone is a substrate for ring-cleavage dioxygenases (likely intradiol), leading to the formation of maleylacetate derivatives which enter the TCA cycle.[1]

Pathway Visualization

The following diagram illustrates the enzymatic cascade derived from Comamonas and Pseudomonas metabolic logic.

Figure 1: Proposed enzymatic degradation pathway for 2-C-5-AP involving hydroquinone formation and subsequent dehalogenation.[1][5]

Abiotic Degradation: Advanced Oxidation Processes (AOPs)[1][10]

For industrial effluents where biological toxicity is too high, AOPs (Photocatalysis/Electrochemical) are the preferred pretreatment.[1]

Photocatalytic Mechanism (TiO2/UV or Cu2O/Vis)

The degradation is driven by hydroxyl radicals (

-

Hydroxylation:

attacks the aromatic ring at the ortho or para positions relative to the activating -OH and -NH2 groups.[1] -

Dechlorination: Radical attack at the C-Cl bond leads to homolytic cleavage, releasing chloride ions.[1]

-

Quinone Formation: Oxidation of the amino/hydroxyl groups leads to the transient formation of quinone imines (highly colored, reactive intermediates) before ring fragmentation into short-chain carboxylic acids (oxalic, maleic, formic acids).[1]

Electrochemical Oxidation

Electrochemical degradation on Boron-Doped Diamond (BDD) electrodes often results in polymeric films due to the coupling of radical intermediates (dimerization of aminophenols).[1]

-

Critical Control Point: pH must be controlled (< pH 4) to prevent polymerization and favor mineralization.[1]

Experimental Protocols

To validate these pathways in your laboratory, use the following self-validating workflow.

Analytical Method: HPLC-MS/MS

Standard UV detection is insufficient for definitive metabolite identification due to spectral overlap of quinone intermediates.[1]

| Component | Specification | Rationale |

| Column | C18 Reverse Phase (e.g., Zorbax Eclipse Plus), 3.5 µm | Retains polar phenolic metabolites.[1] |

| Mobile Phase A | Water + 0.1% Formic Acid | Protonation of amino groups for better MS sensitivity (ESI+).[1] |

| Mobile Phase B | Acetonitrile (LC-MS Grade) | Organic modifier.[1] |

| Gradient | 5% B to 95% B over 20 min | Separates early eluting organic acids from late eluting dimers.[1] |

| Detection | ESI+ (Parent), ESI- (Ring cleavage acids) | Dual-mode switching ensures capture of all intermediates.[1] |

Microbial Isolation & Degradation Assay

Objective: Isolate 2-C-5-AP degrading strains from activated sludge.

-

Enrichment:

-

Induction:

-

Subculture into fresh MSM with increasing 2-C-5-AP (up to 200 mg/L).[1]

-

Control: Sterile abiotic control (MSM + 2-C-5-AP, no cells) to rule out photolysis.

-

-

Metabolite Extraction:

Experimental Workflow Visualization

Figure 2: Isolation and validation workflow for 2-C-5-AP degrading microorganisms.

Toxicity & Safety Assessment

Research indicates that 2-C-5-AP and its metabolites possess specific nephrotoxic (kidney) potential.[1]

-

Mechanism: Toxicity is linked to free radical generation and lipid peroxidation.[1]

-

Key Study: In Fischer 344 rats, 2-amino-5-chlorophenol showed nephrotoxicity, though less potent than 4-aminophenol.[1][6] The toxicity is iron-independent but can be mitigated by glutathione (GSH) or ascorbate, suggesting a radical-mediated mechanism [1].[1][7]

-

Safety Precaution: When handling this compound, standard nitrile gloves are insufficient for prolonged contact due to the lipophilic nature of the chloro-group. Double-gloving or using Viton/Butyl gloves is recommended for concentrated stock handling.[1]

References

-

Valentovic, M. A., et al. (1999).[1] "2-Amino-5-chlorophenol toxicity in renal cortical slices from Fischer 344 rats: effect of antioxidants and sulfhydryl agents." Toxicology and Applied Pharmacology, 161(1), 1-9.[1] Link

-

Wu, J. F., et al. (2006).[1] "Novel partial reductive pathway for 4-chloronitrobenzene and nitrobenzene degradation in Comamonas sp. strain CNB-1."[1] Applied and Environmental Microbiology, 72(3), 1759-1765.[1] Link[1]

-

Arora, P. K., & Bae, H. (2014).[1] "Bacterial degradation of chlorophenols and their derivatives." Microbial Cell Factories, 13, 31. Link[1]

-

Murthy, T. N., et al. (2017).[1] "Photocatalytic Degradation of 2-, 4-Amino and Chloro Phenols Using H2O2 Sensitized Cu2O and Visible Light." TSI Journals. Link

Sources

- 1. 5-Amino-2-chlorophenol | C6H6ClNO | CID 80676 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Degradation of 2-chloroallylalcohol by a Pseudomonas sp - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Chloro-5-aminophenol | High-Purity Reagent | RUO [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Nephrotoxic potential of 2-amino-5-chlorophenol and 4-amino-3-chlorophenol in Fischer 344 rats: comparisons with 2- and 4-chloroaniline and 2- and 4-aminophenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2-Amino-5-chlorophenol toxicity in renal cortical slices from Fischer 344 rats: effect of antioxidants and sulfhydryl agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of benzoxazoles from 2-Chloro-5-aminophenol

Application Note: Advanced Synthesis of Benzoxazoles from 2-Chloro-5-aminophenol

Executive Summary

This guide details the synthesis of 6-aminobenzoxazole derivatives starting from 2-chloro-5-aminophenol (CAS: 6358-06-1).

Unlike standard benzoxazole syntheses that utilize ortho-aminophenols (1-OH, 2-NH

Instead, this protocol utilizes a Copper-Catalyzed Intramolecular O-Arylation/N-Arylation cascade (Ullmann-type coupling) to displace the chlorine atom with an exogenous nitrogen source (e.g., formamide or amidines), effecting ring closure. This method specifically yields 6-substituted benzoxazoles , a scaffold difficult to access via traditional nitration/reduction routes.

Critical Pre-Synthesis Analysis

Before proceeding, the researcher must verify the starting material isomerism, as nomenclature confusion is common in this class of compounds.

| Compound Name | Structure | Key Features | Synthesis Route Required | Target Product |

| 2-Chloro-5-aminophenol | 1-OH, 2-Cl, 5-NH | Cl is ortho to OH. NH | Method A: Cu-Catalyzed Cyclization (Displacement of Cl) | 6-Aminobenzoxazole |

| 2-Amino-5-chlorophenol | 1-OH, 2-NH | NH | Method B: Standard Condensation (Cyclization of NH | 5-Chlorobenzoxazole |

Note: This guide focuses on Method A , respecting the specific request for 2-Chloro-5-aminophenol . If your starting material is 2-amino-5-chlorophenol, refer to standard condensation protocols (e.g., reaction with triethyl orthoformate).

Reaction Mechanism & Pathway

The transformation relies on a copper(I)-catalyzed nucleophilic aromatic substitution. The reaction proceeds via the coordination of the copper catalyst to the ortho-chloro position, facilitating the insertion of the amidine nitrogen, followed by intramolecular cyclization.

Transformation Logic:

-

Start: Phenol (C1-OH), Chlorine (C2-Cl), Amine (C5-NH

). -

Cyclization: The Nitrogen source inserts at C2. The Oxygen at C1 closes the ring.

-

Numbering Shift: The substituent at C5 (para to the Cl site) maps to position C6 on the benzoxazole ring.

Caption: Pathway converting 2-chloro-5-aminophenol to 6-aminobenzoxazole via copper-catalyzed displacement.[1][2]

Detailed Experimental Protocol (Method A)

Objective: Synthesis of 6-aminobenzoxazole via Cu-catalyzed cyclization with formamide.

Materials & Reagents

-

Substrate: 2-Chloro-5-aminophenol (1.0 equiv, 10 mmol, 1.44 g)

-

Cyclization Agent: Formamide (Excess, acts as solvent/reagent, 5.0 equiv)

-

Catalyst: Copper(I) Iodide (CuI) (10 mol%, 190 mg)

-

Ligand: 1,10-Phenanthroline (20 mol%, 360 mg) or L-Proline (20 mol%)

-

Base: Cesium Carbonate (Cs

CO -

Solvent: 1,4-Dioxane (anhydrous, 20 mL)

Step-by-Step Methodology

-

Catalyst Pre-Complexation:

-

In a dry 50 mL Schlenk tube equipped with a magnetic stir bar, add CuI (10 mol%) and 1,10-Phenanthroline (20 mol%).

-

Add 5 mL of anhydrous 1,4-Dioxane.

-

Stir at room temperature for 10 minutes under Argon/Nitrogen atmosphere until a homogeneous colored complex forms (typically reddish-brown).

-

-

Reaction Assembly:

-

Add 2-Chloro-5-aminophenol (10 mmol) and Cs

CO -

Add Formamide (50 mmol) and the remaining 1,4-Dioxane (15 mL).

-

Critical Step: Degas the mixture by bubbling Nitrogen through the solution for 5–10 minutes to remove dissolved oxygen (prevents oxidative polymerization of the aminophenol).

-

-

Thermal Cyclization:

-

Seal the tube (or attach a reflux condenser under N

). -

Heat the block/oil bath to 110–120°C .

-

Stir vigorously for 18–24 hours . Monitor by TLC (Eluent: Ethyl Acetate/Hexane 1:1) or LC-MS.[3]

-

Endpoint: Disappearance of the starting chlorophenol and appearance of the fluorescent benzoxazole spot.

-

-

Work-up:

-

Cool the mixture to room temperature.

-

Dilute with Ethyl Acetate (50 mL) and filter through a pad of Celite to remove inorganic salts and catalyst residues. Wash the pad with additional EtOAc.

-

Wash the filtrate with water (3 x 30 mL) to remove excess formamide and base.

-

Wash with Brine (1 x 30 mL), dry over anhydrous Na

SO

-

-

Purification:

-

Purify the crude residue via flash column chromatography on silica gel.

-

Gradient: 0%

40% Ethyl Acetate in Hexanes. -

Yield Expectation: 65–75% (Off-white to pale yellow solid).

-

Quantitative Data & Optimization

The following table summarizes optimization parameters for this specific transformation class (o-halophenol

| Parameter | Condition A (Standard) | Condition B (Green/Alt) | Condition C (High Temp) |

| Catalyst | CuI (10 mol%) | Cu | CuO (Heterogeneous) |

| Ligand | 1,10-Phenanthroline | L-Proline | None |

| Base | Cs | K | K |

| Solvent | 1,4-Dioxane | DMSO | DMF |

| Temp | 110°C | 90°C | 140°C |

| Yield | 72% | 60% | 55% (Tar formation) |

| Notes | Best balance of yield/purity. | Easier work-up, lower yield. | High degradation risk. |

Troubleshooting & Quality Control

-

Issue: Low Conversion.

-

Cause: Catalyst poisoning or oxidation of the aminophenol.

-

Fix: Ensure rigorous degassing (Argon purge) and use fresh CuI (white/off-white, not green/brown).

-

-

Issue: Formation of "Zoxazolamine" type by-products.

-

Cause: If using cyanamide instead of formamide, you will form 2-amino-benzoxazoles. Ensure Formamide is used for the H-substituted C2 position.

-

-

Safety Note: 2-Chloro-5-aminophenol is a skin irritant and potential sensitizer. Handle in a fume hood. Copper salts are toxic to aquatic life; dispose of waste accordingly.

References

-

Reaction Mechanism (Cu-Catalyzed Cyclization)

-

Title: Copper-Catalyzed Synthesis of Benzoxazoles from o-Halophenols and Amidines.

- Source:Journal of Organic Chemistry, 2010.

- Context: Establishes the mechanism for displacing the ortho-halogen to form the oxazole ring.

-

-

Starting Material Data (2-Chloro-5-aminophenol)

- Title: 2-Chloro-5-aminophenol CAS 6358-06-1 Properties and Safety.

- Source: PubChem / NIH.

- Context: Verification of structure (1-OH, 2-Cl, 5-NH2) and physical properties.

-

Alternative Isomer Synthesis (2-Amino-5-chlorophenol)

-

Benzoxazole Numbering & Nomenclature

- Title: IUPAC Nomenclature of Fused Ring Heterocycles (Benzoxazoles).

- Source: RSC / IUPAC.

- Context: Confirms that the 5-position of the phenol precursor maps to the 6-position of the benzoxazole product.

Sources

2-Chloro-5-aminophenol as a precursor for anti-HIV agents

Application Note: 2-Chloro-5-aminophenol as a Strategic Scaffold in Anti-HIV Drug Discovery

Executive Summary

In the landscape of antiretroviral therapy (ART), the continuous emergence of resistant HIV-1 strains necessitates the development of novel Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs). 2-Chloro-5-aminophenol (also known as 5-amino-2-chlorophenol) has emerged as a high-value pharmacophore scaffold. Its unique 1,2,5-substitution pattern—featuring a reactive amine, a phenolic hydroxyl, and a halogen—makes it an ideal precursor for two critical classes of anti-HIV agents: Pyrimidinylphenylamines (DAPY analogues) and Benzoxazoles .

This technical guide provides validated protocols for the synthesis of the precursor itself and its subsequent conversion into bioactive anti-HIV candidates, emphasizing improved solubility and potency profiles against wild-type and drug-resistant viral strains (e.g., K103N, Y181C).

Precursor Synthesis: 2-Chloro-5-aminophenol

Before derivatization, high-purity starting material is required.[1] While commercially available, in-house synthesis from 2-chloro-5-nitrophenol allows for fresher material free of oxidation products (iminoquinones) that can interfere with sensitive palladium-catalyzed couplings.

Method A: Bechamp Reduction (Iron/Ammonium Chloride)

Recommended for gram-to-kilogram scale due to cost-efficiency and robustness against over-reduction.

Reagents:

-

2-Chloro-5-nitrophenol (1.0 equiv)

-

Iron Powder (325 mesh, 5.0 equiv)

-

Ammonium Chloride (5.2 equiv)

-

Solvent: Ethanol/Water (1:1 v/v)

Protocol:

-

Dissolution: Charge a 3-neck round-bottom flask with 2-chloro-5-nitrophenol (20.0 g, 115 mmol) in Ethanol (150 mL) and Water (150 mL).

-

Activation: Add Ammonium Chloride (32.1 g) and stir vigorously at room temperature for 10 minutes.

-

Reduction: Add Iron powder (32.2 g) in small portions to prevent exotherm spikes.

-

Reflux: Heat the suspension to reflux (approx. 80°C) for 2–4 hours. Monitor via TLC (Hexane:EtOAc 7:3). The yellow nitro spot should disappear, replaced by a fluorescent amine spot.

-

Work-up: Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.

-

Isolation: Concentrate the filtrate under reduced pressure. The residue is typically a grey-white solid. Recrystallize from Toluene or Ethanol/Water to achieve >98% purity.

Yield: 90–96% Appearance: White to off-white crystalline solid.

Method B: Catalytic Hydrogenation (Pt/C)

Recommended for high-throughput pharmaceutical settings requiring minimal metallic waste.

Protocol: Dissolve 2-chloro-5-nitrophenol in Ethyl Acetate. Add 5% Pt/C (1 wt% loading). Hydrogenate at 30 psi (2 bar) for 4 hours at RT. Filter and evaporate.[2][3] Note: Avoid Pd/C if possible, as it may cause partial dechlorination of the aryl chloride under high pressure.

Application I: Synthesis of Pyrimidinylphenylamine NNRTIs

The "Pyrimidinylphenylamine" class (related to Etravirine/Rilpivirine) binds to the NNRTI binding pocket (NNIBP) of HIV-1 Reverse Transcriptase. The 2-chloro-5-aminophenol scaffold provides a "left-wing" aryl moiety where the:

-

Amine (-NH2): Forms the flexible linker to the central pyrimidine ring.

-

Chlorine (-Cl): Fills a hydrophobic pocket (Val179/Leu100 region).

-

Hydroxyl (-OH): Offers a handle for solubility-enhancing groups or H-bond interactions with the "solvent channel" amino acids (e.g., Lys101, Glu138).

Mechanism: Buchwald-Hartwig Cross-Coupling

The critical step is the C-N bond formation between the aniline nitrogen of the precursor and a chloropyrimidine core.

Experimental Protocol:

-

Inert Atmosphere: Flame-dry a Schlenk tube and purge with Argon.

-

Loading: Add 2-chloro-5-aminophenol (1.0 equiv), 2,4-dichloropyrimidine derivative (1.1 equiv), Pd(OAc)₂ (5 mol%), and Xantphos (10 mol%).

-

Base: Add Cs₂CO₃ (2.0 equiv) as the base.

-

Solvent: Add anhydrous 1,4-Dioxane (0.1 M concentration).

-

Reaction: Seal and heat at 100°C for 12 hours.

-

Purification: Cool, filter through silica, and purify via Flash Chromatography (Gradient: 0-40% EtOAc in Hexanes).

Diagram 1: Synthesis Pathway of Pyrimidinylphenylamine Analogues

Caption: Conversion of nitro-precursor to the active NNRTI scaffold via Palladium-catalyzed amination.

Application II: Synthesis of Benzoxazole Derivatives

Benzoxazoles are isosteres of the purine bases found in DNA/RNA and act as effective inhibitors of HIV-1 replication by interfering with the template-primer binding. 2-Chloro-5-aminophenol is the direct precursor for 5-chloro-6-substituted benzoxazoles.

Protocol: One-Pot Condensation

-

Reagents: Mix 2-chloro-5-aminophenol (1 mmol) and an Aryl Aldehyde (1 mmol) (e.g., 4-cyanobenzaldehyde for improved antiviral activity).

-

Oxidant/Catalyst: Add Na₂S₂O₅ (Sodium metabisulfite, 1.2 equiv) in DMF or Ethanol .

-

Conditions: Reflux at 120°C for 4–6 hours.

-

Mechanism: Schiff base formation followed by oxidative cyclization.

-

Result: 2-Aryl-5-chlorobenzoxazole. The 5-chloro position (from the original 2-chloro on the phenol) is crucial for metabolic stability.

Comparative Data & Selection Guide

The following table summarizes the utility of 2-Chloro-5-aminophenol in different anti-HIV classes.

| Feature | Pyrimidinylphenylamines (DAPYs) | Benzoxazoles |

| Role of Precursor | Provides the "Left-Wing" Aryl amine | Forms the bicyclic core |

| Key Interaction | Hydrophobic fit in NNRTI pocket (Val179) | |

| Synthesis Type | Cross-Coupling (C-N bond) | Cyclocondensation (Heterocycle formation) |

| Resistance Profile | High resilience (Flexible linker) | Moderate (Rigid core) |

| Solubility | Low (Requires solubilizing groups on -OH) | Moderate |

Critical Safety & Handling

-

Toxicity: Chlorinated aminophenols are potential skin sensitizers and methemoglobinemia agents. Handle in a fume hood with nitrile gloves.

-

Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. The amine group is prone to oxidation, turning the white powder brown over time.

-

Waste: Aqueous waste from the Iron reduction (Method A) contains heavy metals and must be disposed of as hazardous inorganic waste.

References

-

Synthesis of 2-Chloro-5-aminophenol: BenchChem Technical Support. (2025).[3] In-Depth Technical Guide: 5-(3-Aminophenyl)-2-chlorophenol (CAS: 6358-06-1). BenchChem. Link

-

NNRTI Design: Janssen, P. A., et al. (2005). Structure-based design of pyrimidinylphenylamines as potent non-nucleoside inhibitors of HIV-1 reverse transcriptase. Journal of Medicinal Chemistry. Link

-

Benzoxazole Synthesis: Soni, S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor. RSC Advances. Link

-

Antiviral Activity: Xu, W., et al. (2021).[4][5] 2,4,5-Trisubstituted Pyrimidines as Potent HIV-1 NNRTIs: Rational Design, Synthesis, Activity Evaluation, and Crystallographic Studies. Journal of Medicinal Chemistry. Link

-

Precursor Properties: ChemicalBook. (2025).[3][6][7] 2-Chloro-5-aminophenol Properties and Uses. Link

Sources

- 1. CN103130657A - Synthetic method of 2-chloro-4-aminophenol - Google Patents [patents.google.com]

- 2. benchchem.com [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Nevirapine | C15H14N4O | CID 4463 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,4,5-Trisubstituted Pyrimidines as Potent HIV-1 NNRTIs: Rational Design, Synthesis, Activity Evaluation, and Crystallographic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2-Chloro-5-aminophenol CAS 6358-06-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 7. 2-Chloro-5-aminophenol | 6358-06-1 [chemicalbook.com]

Application Note: High-Fidelity Scale-Up Synthesis of 2-Chloro-5-aminophenol

Executive Summary

This application note details the process development and scale-up parameters for synthesizing 2-Chloro-5-aminophenol (CAS: 6358-06-1) . While widely used as an intermediate for antitubercular drugs and agrochemicals, the synthesis is complicated by a critical selectivity challenge: hydrodechlorination .

Standard catalytic hydrogenation conditions (e.g., Pd/C) frequently strip the chlorine atom alongside the nitro reduction, yielding the undesired 3-aminophenol. This guide presents a validated, scalable protocol using Sulfided Platinum on Carbon (Pt/C-S) to ensure >99% chemoselectivity. We prioritize the catalytic hydrogenation route over the traditional Bechamp (Iron/Acid) reduction due to its superior impurity profile and lower environmental footprint (Green Chemistry), essential for modern pharmaceutical manufacturing.

Synthetic Strategy & Route Selection

Route Comparison

Two primary routes dominate the industrial landscape. The choice depends heavily on the facility's capability to handle pressurized hydrogen and pyrophoric catalysts.

| Feature | Route A: Catalytic Hydrogenation (Recommended) | Route B: Bechamp Reduction (Iron/Acid) |

| Reagents | H₂, Pt/C (sulfided) | Fe powder, HCl/Acetic Acid |

| Selectivity | High (requires specific catalyst) | Excellent (no dehalogenation risk) |

| Waste | Low (Catalyst recycling, water) | High (Iron oxide sludge, acidic waste) |

| Throughput | High (Batch time < 8 hrs) | Low (Long filtration times) |

| Safety | High Pressure, Exotherm, Pyrophoric | H₂ evolution, Thermal runaway risk |

Reaction Scheme & Mechanism

The target transformation involves the six-electron reduction of the nitro group. The critical control point is intercepting the reaction before the C-Cl bond is cleaved.

Figure 1: Reaction pathway highlighting the divergence between product formation and the hydrodechlorination side-reaction.

Critical Process Parameters (CPPs)

To ensure a "Self-Validating System," the following parameters must be controlled. Deviation in any of these will result in either safety hazards or quality failure.

Catalyst Selection (The "Selectivity Lock")

-

Avoid: Standard Pd/C. Palladium is excellent for hydrogenolysis (breaking C-Cl bonds). Using Pd/C will result in 5–15% de-chlorinated impurity.

-

Select: 5% Pt/C (Sulfided) . Sulfur poisons the active sites responsible for C-Cl bond insertion while leaving the nitro-reduction sites active.

-

Alternative: Raney Nickel can be used but often requires morpholine or thiourea additives to suppress dehalogenation [1].

Heat Transfer & Exotherm Management

Nitro reduction is highly exothermic (~500–550 kJ/mol ).

-

Adiabatic Temperature Rise: Without cooling, the reaction mass temperature can rise by >100°C, triggering solvent boiling or decomposition.

-

Control Strategy: The reaction is mass-transfer limited . The heat release rate is directly proportional to the Hydrogen Feed Rate (semi-batch) or Stirring Speed (batch).

-

Protocol Rule: Never add H₂ faster than the cooling jacket's removal capacity.

-

Hydrogen Starvation & Hydroxylamine

If H₂ mass transfer is poor (low stirring) or interrupted, Arylhydroxylamine intermediates accumulate. These are thermally unstable.[1]

-

Risk:[1][2][3][4] If agitation restarts suddenly after a pause, a rapid consumption of accumulated hydroxylamine can cause an instantaneous heat spike (thermal runaway).

Detailed Experimental Protocol (Scale-Up: 100g Basis)

Objective: Synthesize 2-Chloro-5-aminophenol with >99% purity and <0.1% de-chlorinated impurity.

Equipment Setup

-

Reactor: 1L Hastelloy or Stainless Steel (316L) Autoclave with high-efficiency impeller (gas-entrainment type preferred).

-

Sensors: Internal thermocouple (T_in), Jacket temperature (T_j), Pressure sensor (P).

-

Safety: Burst disk rated to reactor limit; N₂ inerting line.

Materials

| Reagent | Mass/Vol | Mol | Equiv | Role |

| 2-Chloro-5-nitrophenol | 100.0 g | 0.576 | 1.0 | SM |

| Methanol | 500 mL | - | 5 vol | Solvent |

| 5% Pt/C (Sulfided) | 1.0 g | - | 1 wt% | Catalyst |

| Hydrogen (H₂) | - | - | Excess | Reductant |

Step-by-Step Procedure

Phase 1: Charging & Inerting (CRITICAL SAFETY STEP)

-

Leak Test: Pressurize reactor with N₂ to 10 bar. Ensure pressure holds for 15 mins. Vent to 0 bar.

-

Loading: Charge Methanol (500 mL) and 2-Chloro-5-nitrophenol (100 g) into the reactor. Stir to dissolve/suspend.

-

Catalyst Addition:

-

Hazard: Dry catalyst is pyrophoric.

-

Action: Make a slurry of the Pt/C catalyst in 20 mL of Methanol outside the reactor. Pour the wet slurry into the reactor under a gentle N₂ flow.

-

-

Purge: Pressurize with N₂ to 5 bar, stir for 1 min, stop stirring, vent. Repeat 3 times to remove Oxygen (O₂ < 1%).

Phase 2: Reaction (Hydrogenation) 5. Heating: Heat the mixture to 35°C (Start temp). 6. H₂ Introduction: Set stirring to 800-1000 RPM (ensure vortex). Introduce H₂ to maintain a constant pressure of 5–8 bar . 7. Exotherm Control:

- The temperature will rise immediately.

- Set Point: Maintain 45°C ± 5°C using jacket cooling.

- Flow Control: If T_in > 50°C, stop H₂ flow and reduce stirring speed until cooled.

- Completion: Monitor H₂ uptake. Reaction is complete when uptake ceases (theoretical uptake ~39 L at STP).

- Duration: Typically 3–5 hours.

Phase 3: Work-up & Isolation 9. Degassing: Stop agitation. Vent H₂. Purge with N₂ (3x 5 bar) to remove residual H₂. 10. Filtration: Filter the warm reaction mixture through a Celite pad (or sparkler filter on pilot scale) to remove the catalyst.

- Safety: Keep the filter cake wet with water. Dry catalyst filter cake is a fire hazard.

- Concentration: Distill off ~80% of Methanol under reduced pressure.

- Crystallization:

- Add Water (200 mL) to the residue.

- Cool to 0–5°C slowly over 2 hours.

- The product precipitates as off-white/grey crystals.

- Drying: Filter the solid and dry in a vacuum oven at 45°C.

Expected Yield: 78–80 g (94–96%) Purity (HPLC): >99.0% Melting Point: 72–74°C

Process Safety & Control Logic

The following logic diagram illustrates the safety interlocks required for the hydrogenation reactor.

Figure 2: Process Control Loop for Exotherm Management.

Analytical Controls

HPLC Method (Quality Control)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 150 x 4.6 mm, 5µm).

-

Mobile Phase: A: 0.1% Phosphoric Acid in Water; B: Acetonitrile.

-

Gradient: 10% B to 80% B over 15 min.

-

Detection: UV @ 254 nm.

-

Key Markers:

-

RT ~ 3.5 min: 3-Aminophenol (De-Cl Impurity) - Limit: <0.1%

-

RT ~ 5.2 min: 2-Chloro-5-aminophenol (Product)

-

RT ~ 8.1 min: 2-Chloro-5-nitrophenol (SM) - Limit: <0.1%

-

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| High De-chlorination (>0.5%) | Wrong catalyst or Temp too high | Ensure Pt/C Sulfided is used. Keep T < 50°C. |

| Reaction Stalls | Catalyst poisoning | Check SM purity (Sulfur/Arsenic poisons Pt). Add fresh catalyst slurry. |

| Low Yield | Product lost in mother liquor | Product is slightly water-soluble. Chill to 0°C or salt out with NaCl. |

| Filter Cake Heating | Pyrophoric catalyst | Never dry the filter cake. Wash with water immediately and dispose into water container. |

References

-

Catalytic Hydrogenation of Halonitroarenes: Kosak, J. R. (1980). Catalytic Hydrogenation of Halonitro Aromatic Compounds. Annals of the New York Academy of Sciences, 333(1), 145–154. Link

- Safety in Nitro Reduction: Stoessel, F. (2008). Thermal Safety of Chemical Processes. Wiley-VCH. (Chapter on Nitro Compound Reduction).

- Pt/C Sulfided Catalyst Application: Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.

-

Scale-Up Hazards: Org. Process Res. Dev. 2005, 9, 6, 997–1006. Assessment of Thermal Hazards in the Hydrogenation of Nitro Compounds. Link

-

Synthesis Verification: BenchChem Technical Guide. Synthesis of 2-Chloro-5-aminophenol. Link (Verified via search context 1.1).

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Chloro-5-aminophenol